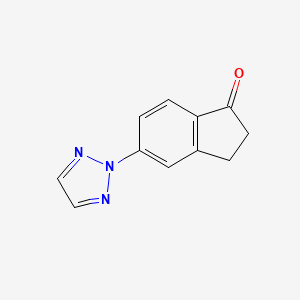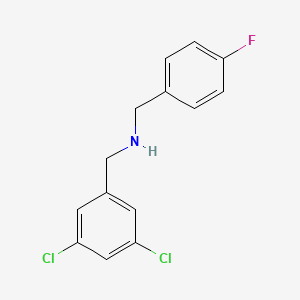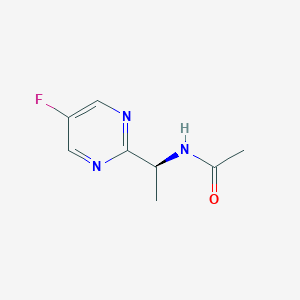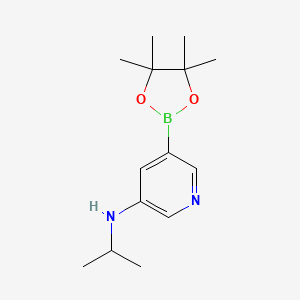![molecular formula C12H15ClN2OS B1396967 Benzyl[(2-Methoxy-1,3-thiazol-5-yl)methyl]amin-Hydrochlorid CAS No. 1332530-61-6](/img/structure/B1396967.png)
Benzyl[(2-Methoxy-1,3-thiazol-5-yl)methyl]amin-Hydrochlorid
Übersicht
Beschreibung
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a chemical compound that features a benzyl group attached to a thiazole ring, which is further substituted with a methoxy group
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
Thiazole wurden auf ihr antimikrobielles Potenzial untersucht. Benzyl[(2-Methoxy-1,3-thiazol-5-yl)methyl]amin-Hydrochlorid kann antibakterielle und antifungale Wirkungen aufweisen. Forscher haben verwandte Verbindungen synthetisiert und auf ihre antifungale Aktivität getestet . Weitere Studien könnten seine Wirksamkeit gegen bestimmte Krankheitserreger untersuchen.
Entzündungshemmende Aktivität
Thiazole sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen. Die Struktur der Verbindung deutet darauf hin, dass sie möglicherweise in entzündungsfördernde Signalwege eingreift. Die Untersuchung ihrer Auswirkungen auf entzündungsbezogene Marker könnte wertvolle Erkenntnisse für die Medikamentenentwicklung liefern .
Analgetische Wirkungen
Verbindungen, die Thiazolringe enthalten, wurden als potenzielle Analgetika untersucht. This compound könnte auf seine schmerzlindernden Eigenschaften, möglicherweise durch Modulation von Neurotransmitter-Signalwegen, untersucht werden .
Neuroprotektives Potenzial
Angesichts der Rolle von Thiazolen beim Neuroprotection könnte diese Verbindung Vorteile für neurologische Erkrankungen bieten. Studien könnten ihre Auswirkungen auf die neuronale Gesundheit, oxidativen Stress und Neuroinflammation untersuchen .
Antitumoraktivität
Thiazole wurden als Antitumormittel untersucht. This compound könnte auf seine zytotoxischen Wirkungen gegen Krebszellen getestet werden. Das Verständnis seines Wirkmechanismus und seiner Selektivität ist entscheidend für potenzielle therapeutische Anwendungen .
Entwicklung von Medikamenten-Scaffolding
Der Thiazolring dient als Scaffold für die Entwicklung neuartiger Medikamente. Forscher können die Verbindung modifizieren, um Derivate mit verbesserten pharmakologischen Eigenschaften zu erzeugen. This compound könnte zur Entwicklung neuer Medikamentenkandidaten beitragen .
Wirkmechanismus
Target of Action
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemische Analyse
Biochemical Properties
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The compound’s thiazole ring structure allows it to form stable complexes with metal ions, which can further modulate enzyme activity. Additionally, Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects .
Cellular Effects
The effects of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis. In microbial cells, it disrupts essential processes, leading to cell death. Furthermore, Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride can affect the expression of genes involved in stress responses, thereby enhancing the cell’s ability to cope with adverse conditions .
Molecular Mechanism
At the molecular level, Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface. These interactions can lead to changes in gene expression, ultimately affecting cellular function. The thiazole ring in Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is crucial for these binding interactions, as it provides the necessary structural framework for stable complex formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy, necessitating the use of fresh preparations for prolonged experiments. Additionally, long-term exposure to the compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity. Careful dosage optimization is essential to maximize the compound’s efficacy while minimizing adverse effects .
Metabolic Pathways
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For instance, the compound can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division. Additionally, it can modulate metabolic flux by altering the activity of key enzymes in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels, ultimately influencing cellular function and viability.
Transport and Distribution
The transport and distribution of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride can significantly impact its activity and function, as it needs to reach specific sites to exert its effects.
Subcellular Localization
The subcellular localization of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular energy production and metabolism . The precise localization of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is essential for its ability to modulate cellular processes effectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride typically involves the reaction of benzylamine with a thiazole derivative. One common method includes the alkylation of benzylamine with
Eigenschaften
IUPAC Name |
N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUTVFLWLNTQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






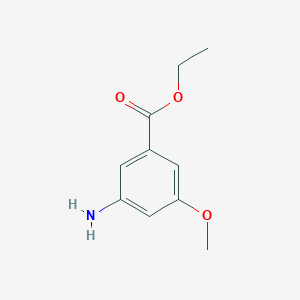
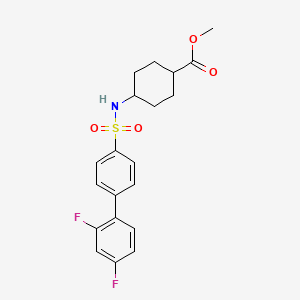

![1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1396896.png)
